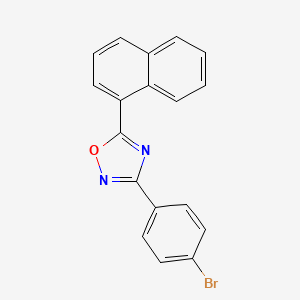
3-(4-bromophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole is a heterocyclic compound that has attracted significant attention in the field of scientific research due to its unique chemical properties. This compound is commonly referred to as BPN and is widely used in various research applications.
Wirkmechanismus
The mechanism of action of BPN is not fully understood. However, it is believed that BPN interacts with various biological molecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction results in changes in the structure and function of these molecules, leading to various biological effects.
Biochemical and Physiological Effects:
BPN has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BPN has also been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Furthermore, BPN has been found to exhibit antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPN is its excellent fluorescent properties, which make it a useful tool for the detection of various biological molecules. BPN is also relatively easy to synthesize, making it readily available for use in research applications. However, one of the limitations of BPN is its limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, BPN can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(4-bromophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole. One potential direction is the further exploration of its use as a fluorescent probe for the detection of various biological molecules. Another direction is the development of BPN-based sensors for the detection of metal ions and other environmental pollutants. Furthermore, the potential therapeutic applications of BPN in the treatment of various diseases, including cancer and Alzheimer's disease, should be explored further. Finally, the development of new synthesis methods for BPN that improve its solubility and reduce its toxicity would be beneficial for its use in various research applications.
Conclusion:
3-(4-bromophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole is a heterocyclic compound that has shown great potential in various scientific research applications. Its excellent fluorescent properties, antimicrobial activity, and potential therapeutic applications make it a valuable tool for researchers in various fields. However, its limited solubility and toxicity at high concentrations should be taken into consideration when using BPN in experiments. Further research is needed to fully understand the mechanism of action of BPN and to explore its potential applications in various scientific fields.
Synthesemethoden
The synthesis of 3-(4-bromophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole involves the reaction of 4-bromobenzohydrazide and 1-naphthyl isocyanate in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure BPN.
Wissenschaftliche Forschungsanwendungen
BPN has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit excellent fluorescent properties, making it useful as a fluorescent probe for the detection of various biological molecules. BPN has also been used as a sensor for metal ions and as a catalyst in organic reactions. Furthermore, BPN has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-5-naphthalen-1-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O/c19-14-10-8-13(9-11-14)17-20-18(22-21-17)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBOIJLQXJQRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

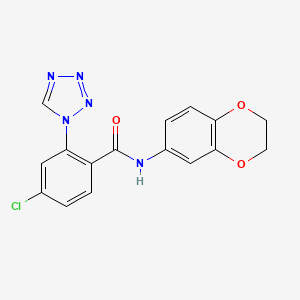
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6132717.png)

![N-[2-(2-furyl)-2-(1-pyrrolidinyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide trifluoroacetate](/img/structure/B6132723.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6132724.png)
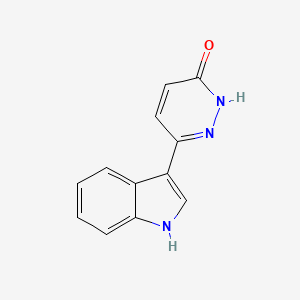
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine](/img/structure/B6132731.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6132746.png)
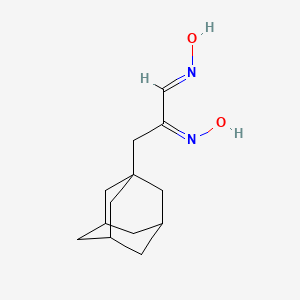
![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}decahydroisoquinoline](/img/structure/B6132768.png)
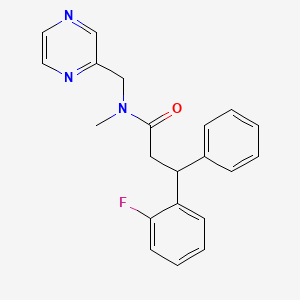
![propyl 4-ethyl-5-methyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6132772.png)
![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6132786.png)
![4-methoxy-N-({1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6132793.png)